N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride
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Overview
Description
N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride is a chemical compound with the molecular formula C18H25ClN2O2 and a molecular weight of 336.86. This compound has gained attention in scientific research due to its potential biological activity and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxan ring, followed by the introduction of the amino group and the cyclopentenyl group. The final step involves the formation of the benzamide moiety and the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is scaled up to accommodate larger quantities, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride include:
- N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide
- N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrobromide .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
N-[(4-aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c19-18(9-11-22-12-10-18)13-20-17(21)16-7-5-15(6-8-16)14-3-1-2-4-14;/h3,5-8H,1-2,4,9-13,19H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLGEQKLGKQTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)C(=O)NCC3(CCOCC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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